1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea
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Overview
Description
2,4-Dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes both benzamide and pyridine moieties, making it a valuable ligand in coordination chemistry and a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea typically involves a two-step process. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate (KSCN) in an organic solvent such as acetonitrile (CH3CN). This reaction forms an intermediate isothiocyanate compound. In the second step, the intermediate is reacted with 2-amino-5-chloropyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Coordination Reactions: It acts as a ligand, forming complexes with transition metals such as copper, cobalt, nickel, and zinc
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Coordination Chemistry: Metal salts (e.g., copper(II) chloride, cobalt(II) chloride) in solvents like methanol or water are used to form metal complexes
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Metal Complexes: Complexes with different metal ions, exhibiting unique electrochemical and thermal properties
Scientific Research Applications
2,4-Dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial, antifungal, and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the extraction and separation of transition metals in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea involves its interaction with metal ions and biological targets. As a ligand, it coordinates with metal ions through its nitrogen and sulfur atoms, forming stable complexes. These complexes can exhibit unique electrochemical properties and biological activities, such as inhibiting bacterial growth by interacting with essential enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: A similar thiourea derivative with comparable coordination chemistry and biological activities.
3,4-Dichloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Another derivative with similar synthetic routes and applications
Uniqueness
2,4-Dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings, which can influence its reactivity and coordination behavior. This uniqueness makes it a valuable compound for developing new metal complexes and exploring novel biological activities .
Properties
IUPAC Name |
2,4-dichloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-7-3-4-8(9(15)6-7)12(20)19-13(21)18-10-2-1-5-17-11(10)16/h1-6H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMPNQBLOMBOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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